N-methyl-5-(8-oxa-5-azaspiro[3.5]nonane-5-carbonyl)thiophene-3-sulfonamide
Description
N-methyl-5-(8-oxa-5-azaspiro[3.5]nonane-5-carbonyl)thiophene-3-sulfonamide: is a complex organic compound characterized by its unique spirocyclic structure
Properties
IUPAC Name |
N-methyl-5-(8-oxa-5-azaspiro[3.5]nonane-5-carbonyl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S2/c1-14-21(17,18)10-7-11(20-8-10)12(16)15-5-6-19-9-13(15)3-2-4-13/h7-8,14H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZBYRXRGXUCJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CSC(=C1)C(=O)N2CCOCC23CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-(8-oxa-5-azaspiro[3.5]nonane-5-carbonyl)thiophene-3-sulfonamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or diamine, under acidic or basic conditions.
Introduction of the Thiophene Sulfonamide Group:
N-Methylation: The final step involves the methylation of the nitrogen atom in the spirocyclic core, typically using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene sulfonamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure offers interesting possibilities for the design of new materials with specific electronic or mechanical properties.
Biology and Medicine
In the field of biology and medicine, N-methyl-5-(8-oxa-5-azaspiro[3.5]nonane-5-carbonyl)thiophene-3-sulfonamide is investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets such as enzymes or receptors makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
Industrially, this compound could be used in the development of new materials with specialized functions, such as advanced polymers or coatings. Its unique chemical properties might also make it useful in catalysis or as a precursor for other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-methyl-5-(8-oxa-5-azaspiro[3.5]nonane-5-carbonyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-5-(8-oxa-5-azaspiro[3.5]nonane-5-carbonyl)thiophene-2-sulfonamide
- N-methyl-5-(8-oxa-5-azaspiro[3.5]nonane-5-carbonyl)furan-3-sulfonamide
Uniqueness
Compared to similar compounds, N-methyl-5-(8-oxa-5-azaspiro[3.5]nonane-5-carbonyl)thiophene-3-sulfonamide stands out due to its specific spirocyclic structure and the presence of the thiophene sulfonamide group. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
